2-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(2E)-3-PHENYLPROP-2-EN-1-YL]ACETAMIDE
Description
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide is a substituted acetamide derivative characterized by a 1,4-benzodioxin ring system and a chloro-substituted acetamide group. The compound features an additional N-[(2E)-3-phenylprop-2-en-1-yl] substituent, which introduces stereoelectronic effects due to the conjugated alkene and phenyl group. Its molecular formula is C₂₀H₁₉ClNO₃, with a molecular weight of 356.83 g/mol (calculated based on structural analogs in ).
The (2E)-3-phenylprop-2-en-1-yl group may enhance lipophilicity, affecting solubility and membrane permeability.
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-14-19(22)21(10-4-7-15-5-2-1-3-6-15)16-8-9-17-18(13-16)24-12-11-23-17/h1-9,13H,10-12,14H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNGHJWXHCWDNG-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N(CC=CC3=CC=CC=C3)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)N(C/C=C/C3=CC=CC=C3)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(2E)-3-PHENYLPROP-2-EN-1-YL]ACETAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxin Ring: This step involves the cyclization of catechol with ethylene glycol in the presence of an acid catalyst to form the 1,4-benzodioxin ring.
Introduction of the Chloroacetamide Group: The benzodioxin derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetamide group.
Addition of the Phenylprop-2-enyl Group: Finally, the compound is subjected to a Heck reaction with a suitable palladium catalyst to attach the phenylprop-2-enyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(2E)-3-PHENYLPROP-2-EN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(2E)-3-PHENYLPROP-2-EN-1-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(2E)-3-PHENYLPROP-2-EN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Acetamide (Table 1, Entry 1)
- Molecular Formula: C₁₀H₁₁NO₃
- Key Differences : Lacks the chloro and N-[(2E)-3-phenylpropenyl] substituents.
- Properties: Simpler structure with higher solubility in polar solvents (e.g., ethanol, DMSO). NMR data (CDCl₃): δ 7.08 (NH), 6.85–6.76 (aromatic H), 4.20 (dioxane CH₂), 2.11 (CH₃).
2-Chloro-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Acetamide (CAS 42477-07-6)
- Molecular Formula: C₁₀H₁₀ClNO₃
- Key Differences : Retains the chloro substituent but lacks the propenyl-phenyl group.
- Properties: Increased electrophilicity due to the chloro group, enhancing reactivity in nucleophilic substitution reactions. Potential herbicidal activity inferred from analogs like alachlor.
Chloroacetamide Agrochemicals (Table 1)
Key Observations :
- The target compound’s benzodioxin system distinguishes it from alachlor and pretilachlor, which use substituted phenyl groups. Benzodioxin may confer unique metabolic stability or binding affinity in biological systems.
Triazole-Substituted Acetamides ()
Compounds like 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () share the acetamide backbone but incorporate triazole and naphthyloxy groups.
Tables
Table 1. Structural and Functional Comparison of Chloroacetamides
Biological Activity
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C16H16ClNO2
- Molecular Weight : 289.76 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer proliferation and microbial resistance. The compound is believed to exert its effects through the following mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms .
- Antimicrobial Activity : The presence of the benzodioxin moiety may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Antitumor Activity
Recent studies have evaluated the antitumor potential of related compounds in vitro. For instance, a study assessed various derivatives for their cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS assays. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 6.26 µM to 20.46 µM in 2D and 3D cultures .
| Compound | IC50 (µM) in 2D | IC50 (µM) in 3D |
|---|---|---|
| Compound A | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound B | 6.48 ± 0.11 | 16.00 ± 9.38 |
Antimicrobial Activity
The antimicrobial properties were assessed against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated that the compound displayed significant inhibitory activity against these strains, suggesting its potential as a therapeutic agent against bacterial infections .
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, researchers synthesized a series of derivatives based on the structure of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin). The most promising candidate demonstrated a substantial reduction in tumor cell viability compared to untreated controls, indicating its potential as an anticancer drug .
Case Study 2: Antimicrobial Testing
A separate study focused on the antimicrobial efficacy of the compound against E. coli and S. aureus. The results indicated that at concentrations above 10 µg/mL, significant bacterial growth inhibition was observed, supporting further investigation into its use as an antibiotic .
Q & A
Q. Advanced Research Focus
- Molecular docking : Software like AutoDock Vina to model binding to receptors (e.g., EGFR or serotonin transporters) .
- MD simulations : GROMACS or AMBER to study stability of ligand-receptor complexes over nanosecond timescales .
- QSAR modeling : Correlating substituent electronic properties (Hammett constants) with activity trends .
How can contradictory data in biological assays be resolved?
Q. Advanced Research Focus
- Dose-response validation : Replicate assays across multiple cell lines to rule out cell-specific effects .
- Metabolite profiling : LC-MS to identify degradation products or active metabolites that may skew results .
- Orthogonal assays : Confirm initial findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
What green chemistry approaches apply to its synthesis?
Q. Advanced Research Focus
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalytic recycling : Immobilized enzymes or magnetic nanoparticles for reusable catalysts in amide bond formation .
- Waste minimization : Microwave-assisted synthesis to reduce reaction time and energy consumption .
What are the potential degradation pathways under physiological conditions?
Q. Advanced Research Focus
- Hydrolytic stability : Monitor cleavage of the acetamide bond in PBS buffer at pH 7.4 via HPLC .
- Oxidative degradation : Expose to HO or cytochrome P450 enzymes to simulate metabolic breakdown .
- Photostability : UV-Vis spectroscopy to assess decomposition under light exposure relevant to storage conditions .
How can structure-activity relationships (SAR) guide derivative design?
Q. Advanced Research Focus
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance binding affinity .
- Scaffold hopping : Replace benzodioxin with benzothiazole to evaluate bioisosteric effects .
- Stereochemical inversion : Synthesize (Z)-propenyl analogs to test configuration-dependent activity .
How should researchers integrate theoretical frameworks into experimental design?
Q. Advanced Research Focus
- Mechanistic hypotheses : Base reaction conditions on frontier molecular orbital (FMO) theory to predict regioselectivity .
- Systems biology models : Link compound activity to signaling pathways (e.g., MAPK/ERK) using KEGG pathway databases .
- Retrosynthetic analysis : Apply Corey’s principles to plan efficient synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
